molecular formula C9H10FNO3 B13756719 Methyl 3-fluoro-4-methoxyphenylcarbamate

Methyl 3-fluoro-4-methoxyphenylcarbamate

Cat. No.: B13756719
M. Wt: 199.18 g/mol
InChI Key: GVWLXGGWFOJBPG-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methoxyphenylcarbamate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of phenylcarbamate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-4-methoxyphenylcarbamate typically involves the reaction of 3-fluoro-4-methoxyaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The continuous flow process also allows for the efficient scaling up of production to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-methoxyphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-fluoro-4-methoxyphenylcarbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-methoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The carbamate group can also undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-methoxybenzoate: Similar in structure but lacks the carbamate group.

    3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a carbamate.

    Methyl 4-fluoro-3-methoxybenzoate: Similar structure with different positions of the fluorine and methoxy groups.

Uniqueness

Methyl 3-fluoro-4-methoxyphenylcarbamate is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring, as well as the carbamate functional group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl N-(3-fluoro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C9H10FNO3/c1-13-8-4-3-6(5-7(8)10)11-9(12)14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

GVWLXGGWFOJBPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC)F

Origin of Product

United States

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